Anti-Inflammatory Potency in Carrageenan Edema Model
In the carrageenan-induced rat paw edema assay—the canonical acute inflammation model—a closely related 2,3-dihydro-1,4-benzodioxin-6-yl acetic acid derivative exhibited anti-inflammatory potency comparable to ibuprofen . 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzoic acid replaces the acetic acid side chain with a directly attached benzoic acid group, which shifts the pKa from approximately 4.3 (predicted for the acetic acid homologue ) to approximately 3.5 (estimated for benzoic acid), altering ionisation at physiological pH and potentially modifying gastric mucosa penetration. Although no published head-to-head data exist for the target compound in this exact model, the class-level SAR indicates that anti-inflammatory activity is retained across the benzodioxin carboxylic acid family and that the rigid benzoic acid scaffold offers slower metabolic dealkylation compared to the methylene-bridged acetic acid series .
| Evidence Dimension | Anti-inflammatory activity (carrageenan rat paw edema, % inhibition at equimolar dose) |
|---|---|
| Target Compound Data | Not directly reported in this model; predicted to retain activity based on class SAR |
| Comparator Or Baseline | 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid: comparable potency to ibuprofen |
| Quantified Difference | pKa shift of ~0.8 units (acetic homologue pKa ~4.3 → benzoic acid pKa ~3.5) alters ionisation at pH 7.4; metabolic half-life expected to be extended due to absence of benzylic oxidation site. |
| Conditions | Carrageenan-induced rat paw edema (in vivo); predicted pKa values (ACD/Labs). |
Why This Matters
Procurement teams targeting anti-inflammatory screening programs should select the benzoic acid variant when metabolic stability at the side chain is prioritised over maximum acute potency, distinguishing it from the acetic acid series.
- [1] Vázquez, M. T., et al. (1996). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Il Farmaco, 51(3), 215–217. PMID: 8688144. View Source
